4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride
Description
4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride is a chemical compound that features a benzodioxole moiety linked to a but-2-yn-1-amine group
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yloxy)but-2-yn-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c12-5-1-2-6-13-9-3-4-10-11(7-9)15-8-14-10;/h3-4,7H,5-6,8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWRRAOEWQBKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC#CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved by reacting catechol with formaldehyde and a suitable acid catalyst to form 1,3-benzodioxole.
Alkyne Formation: The next step involves the formation of the but-2-yn-1-amine group. This can be done by reacting propargyl bromide with an amine under basic conditions.
Coupling Reaction: The final step is the coupling of the benzodioxole moiety with the but-2-yn-1-amine group. This can be achieved using a palladium-catalyzed coupling reaction under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with unique properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The but-2-yn-1-amine group can participate in covalent bonding with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine
- 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine acetate
- 4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine sulfate
Uniqueness
4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride is unique due to its specific combination of the benzodioxole moiety and the but-2-yn-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-amine hydrochloride is a chemical compound with a unique structure combining a benzodioxole moiety and a but-2-yn-1-amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antidiabetic and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C12H13ClN2O3. It features a benzodioxole ring system that is known for its biological activity, particularly in modulating enzyme activity.
The mechanism of action involves the interaction of the benzodioxole moiety with specific enzymes or receptors, thereby modulating their activity. The but-2-yn-1-amine group can form covalent bonds with target molecules, influencing their biological functions.
Antidiabetic Effects
Recent studies have demonstrated that derivatives of benzodioxole, including compounds related to this compound, exhibit significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism. For instance, a related compound showed an IC50 value of 0.68 µM against α-amylase, indicating potent inhibitory activity . This suggests potential therapeutic applications in managing diabetes by reducing glucose absorption.
Anticancer Activity
Research has indicated that certain derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce cytotoxicity in various cancer cell lines while displaying minimal toxicity towards normal cells. For example, one derivative demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . These findings highlight the potential for developing novel anticancer agents based on the benzodioxole structure.
Study on α-Amylase Inhibition
A recent investigation characterized several benzodioxole derivatives for their α-amylase inhibitory effects. The study found that compounds with structural similarities to this compound showed promising results in lowering blood glucose levels in diabetic models. The efficacy was attributed to their ability to inhibit the enzymatic breakdown of carbohydrates .
Cytotoxicity Assessment
In another study evaluating the cytotoxic effects of benzodioxole derivatives, it was observed that specific modifications to the structure significantly enhanced their anticancer activity while maintaining safety profiles in normal cell lines. These findings underscore the importance of structural optimization in developing effective therapeutic agents .
Summary of Biological Activities
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| α-Amylase Inhibition | Enzyme involved in carbohydrate metabolism | 0.68 µM | Indicates potential for diabetes management |
| Anticancer Activity | Various cancer cell lines | 26–65 µM | Significant cytotoxicity with low effect on normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
